molecular formula C24H20BrNO4 B302978 N-{4-[3-(4-bromophenyl)-3-oxo-1-propenyl]phenyl}-2-(4-methoxyphenoxy)acetamide

N-{4-[3-(4-bromophenyl)-3-oxo-1-propenyl]phenyl}-2-(4-methoxyphenoxy)acetamide

Cat. No. B302978
M. Wt: 466.3 g/mol
InChI Key: XBJKXTVIHZSCDO-SYZQJQIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[3-(4-bromophenyl)-3-oxo-1-propenyl]phenyl}-2-(4-methoxyphenoxy)acetamide, commonly known as BPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPPA is a synthetic compound that belongs to the class of amides, and it has been synthesized using various methods.

Mechanism of Action

The mechanism of action of BPPA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BPPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. BPPA has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
BPPA has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. BPPA has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a role in the development of inflammation and pain. BPPA has also been shown to protect against neurotoxicity induced by various agents, including beta-amyloid, a protein that is involved in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

BPPA has several advantages and limitations for lab experiments. One advantage is its unique physicochemical properties, which make it a potential drug delivery system. Another advantage is its ability to inhibit various enzymes and signaling pathways, which make it a potential therapeutic agent for various diseases. One limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential. Another limitation is the need for further studies to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for the study of BPPA. One direction is the optimization of its therapeutic potential for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is the development of BPPA-based drug delivery systems for targeted drug delivery. Further studies are also needed to determine its safety and efficacy in vivo, as well as its potential for drug-drug interactions.

Synthesis Methods

BPPA can be synthesized using a variety of methods, including the reaction of 4-bromocinnamic acid with 4-methoxyphenol, followed by the reaction with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide. Another method involves the reaction of 4-bromoacetophenone with 4-methoxyphenol, followed by the reaction with N-(4-aminophenyl)-2-chloroacetamide.

Scientific Research Applications

BPPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, BPPA has been investigated for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. BPPA has also been studied for its potential as a drug delivery system due to its unique physicochemical properties.

properties

Product Name

N-{4-[3-(4-bromophenyl)-3-oxo-1-propenyl]phenyl}-2-(4-methoxyphenoxy)acetamide

Molecular Formula

C24H20BrNO4

Molecular Weight

466.3 g/mol

IUPAC Name

N-[4-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]phenyl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C24H20BrNO4/c1-29-21-11-13-22(14-12-21)30-16-24(28)26-20-9-2-17(3-10-20)4-15-23(27)18-5-7-19(25)8-6-18/h2-15H,16H2,1H3,(H,26,28)/b15-4+

InChI Key

XBJKXTVIHZSCDO-SYZQJQIISA-N

Isomeric SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)Br

SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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